1-(2-Methylphenyl)-2-(3-pyridyl)ethanone
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Overview
Description
1-(2-Methylphenyl)-2-(3-pyridyl)ethanone is an organic compound that belongs to the class of ketones It features a unique structure with a 2-methylphenyl group and a 3-pyridyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-2-(3-pyridyl)ethanone typically involves the reaction of 2-methylbenzyl chloride with 3-pyridylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of a suitable solvent, like tetrahydrofuran (THF), and a catalyst, such as copper(I) iodide, can enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-2-(3-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2-Methylphenyl)-2-(3-pyridyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2-(3-pyridyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(2-Methylphenyl)-2-(4-pyridyl)ethanone
- 1-(2-Methylphenyl)-2-(2-pyridyl)ethanone
- 1-(3-Methylphenyl)-2-(3-pyridyl)ethanone
Comparison: 1-(2-Methylphenyl)-2-(3-pyridyl)ethanone is unique due to the specific positioning of the methyl and pyridyl groups, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
224040-89-5 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-5-2-3-7-13(11)14(16)9-12-6-4-8-15-10-12/h2-8,10H,9H2,1H3 |
InChI Key |
JVCSDYKFTKBQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
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